molecular formula C10H7Br3N2 B1380133 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole CAS No. 1240302-92-4

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole

Cat. No.: B1380133
CAS No.: 1240302-92-4
M. Wt: 394.89 g/mol
InChI Key: XOHBHOFDPMATKH-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine atoms and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone or β-keto ester.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions.

    Introduction of the bromomethyl group: This can be done by reacting the brominated pyrazole with formaldehyde and hydrobromic acid or another suitable bromomethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: The compound can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.

    Industrial applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atoms and the bromomethyl group can participate in interactions with the target molecule, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-nitrophthalonitrile: This compound has a similar brominated structure but contains a nitro group instead of a pyrazole ring.

    4-Bromo-3-(4-bromophenyl)-1H-pyrazole: This compound lacks the bromomethyl group but shares the pyrazole and bromophenyl moieties.

Uniqueness

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is unique due to the presence of both the bromomethyl group and the multiple bromine atoms on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br3N2/c11-5-8-9(13)10(15-14-8)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBHOFDPMATKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2Br)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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